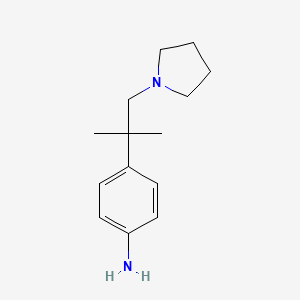
2-heptan-3-yl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptan-3-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a heptan-3-yl group attached to the second carbon of the imidazole ring, and it is partially saturated at the 4 and 5 positions, making it a dihydro-imidazole derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptan-3-yl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of substituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptan-3-yl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated imidazole derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazoles, fully saturated imidazole derivatives, and oxidized imidazole compounds.
Applications De Recherche Scientifique
2-Heptan-3-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-heptan-3-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a longer alkyl chain compared to 2-heptan-3-yl-4,5-dihydro-1H-imidazole.
2-Phenyl-4,5-dihydro-1H-imidazole: This compound has a phenyl group instead of a heptan-3-yl group.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-heptan-3-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H20N2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9H,3-8H2,1-2H3,(H,11,12) |
Clé InChI |
YRUDBDRHOYNZCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
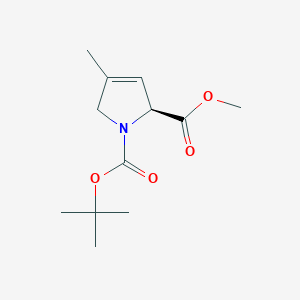
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
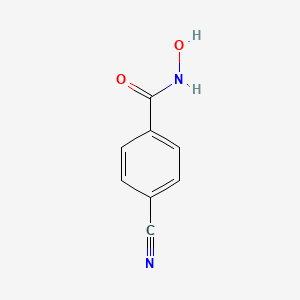

![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
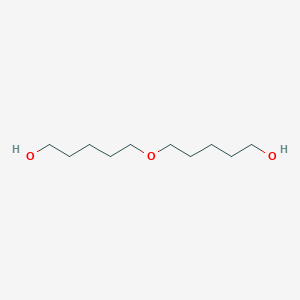
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)

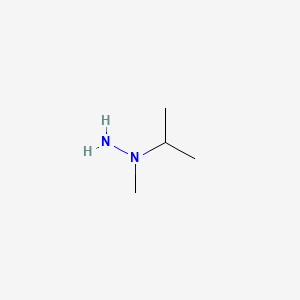
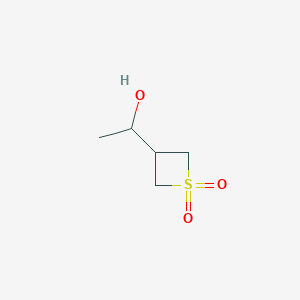
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
